N2-(1-Carboxyethyl)-L-arginine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N4O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2S)-2-(1-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1 |
InChI Key |
IMXSCCDUAFEIOE-GDVGLLTNSA-N |
SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
Isomeric SMILES |
CC(C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
Synonyms |
N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |
Origin of Product |
United States |
Biological Occurrence and Distribution of N2 1 Carboxyethyl L Arginine
Presence and Significance in Marine Invertebrate Systems
In many marine invertebrates, N2-(1-Carboxyethyl)-L-arginine is a key metabolite, particularly in muscle tissues, where it functions as an analogue of lactic acid. ebi.ac.ukresearchgate.net
This compound, or octopine (B30811), is notably present in the muscle tissues of various marine invertebrates. ebi.ac.uk Its discovery was in the muscle of an octopus (Octopus octopodia). ebi.ac.ukwikipedia.org Subsequent research has identified its accumulation in the adductor muscle of scallops like Pecten maximus, the mantle muscle of squid, and other cephalopods and lamellibranchs. bionity.comannualreviews.orgplos.org It is also found in sipunculids (peanut worms), such as Sipunculus nudus, and has been noted in cnidarians (coelenterates). ebi.ac.ukresearchgate.netrice.edu The compound is a major arginine-related metabolite in the Japanese clam (Ruditapes philippinarum). researchgate.net This distribution highlights its importance in active, muscular invertebrates.
Table 1: Documented Presence of this compound (Octopine) in Marine Invertebrates
| Phylum | Class | Organism Example | Tissue Location | Reference(s) |
|---|---|---|---|---|
| Mollusca | Cephalopoda | Octopus (Octopus octopodia) | Muscle | ebi.ac.ukwikipedia.org |
| Mollusca | Cephalopoda | Squid | Mantle Muscle | annualreviews.orgontosight.ai |
| Mollusca | Bivalvia | Scallop (Pecten maximus) | Adductor Muscle | ebi.ac.ukplos.org |
| Mollusca | Bivalvia | Japanese Clam (Ruditapes philippinarum) | General Tissues | researchgate.net |
| Sipuncula | Sipunculidea | Peanut Worm (Sipunculus nudus) | General Tissues | ebi.ac.ukrice.edu |
| Cnidaria | (Not specified) | (Not specified) | General Tissues | researchgate.net |
The accumulation of this compound is a critical adaptation for energy production during anaerobic conditions, such as intense muscular activity (burst swimming) or hypoxia. researchgate.netontosight.aifrontiersin.org In many mollusks, it serves as an alternative end-product to lactate (B86563) in anaerobic glycolysis. nih.govawi.de
During bursts of exercise, the demand for ATP exceeds the capacity of aerobic respiration. ebi.ac.uk The organism then relies on anaerobic glycolysis and the breakdown of phosphagen stores, such as phospho-L-arginine. awi.denih.gov This process leads to the production of pyruvate (B1213749) and the release of arginine. nih.govresearchgate.net Instead of converting pyruvate to lactate (as in vertebrates), these invertebrates use the enzyme octopine dehydrogenase (ODH) to catalyze the reductive condensation of pyruvate and arginine, forming this compound. plos.orgnih.gov
This pathway provides two key advantages:
Replenishment of NAD+ : The reaction consumes NADH, regenerating the NAD+ required to sustain glycolytic flux and continued ATP production. nih.govarchive.org
Buffering pH : The production of octopine is less acidic than lactate production, which helps in maintaining intracellular pH and osmotic pressure during intense metabolic activity. researchgate.netfrontiersin.org
In the jumping cockle Cardium tuberculatum, for instance, exercise leads to a depletion of arginine-phosphate and a corresponding formation of octopine, with no significant accumulation of lactate. nih.gov Following the anaerobic period, the accumulated octopine can be oxidized back to arginine and pyruvate, replenishing energy stores. researchgate.net
Distribution in Muscle Tissues (e.g., Mollusks, Sipunculids, Coelenterates)
Identification in Plant Systems
Beyond the marine environment, this compound is famously associated with a specific plant pathology.
This compound is a prominent member of a class of compounds called opines, which are found in plant crown gall tumors. wikipedia.orgbionity.com These tumors are induced by pathogenic bacteria of the genus Agrobacterium, most notably Agrobacterium tumefaciens. bionity.comresearchgate.net
The bacterium transfers a segment of its DNA, known as the T-DNA from its Ti (tumor-inducing) plasmid, into the plant's genome. bionity.commpg.de This T-DNA carries genes that direct the plant cells to synthesize phytohormones, causing uncontrolled cell growth (the tumor), and to produce opines. mpg.denih.gov The synthesis of this compound within the tumor is catalyzed by the enzyme octopine synthase, an enzyme encoded by the bacterial T-DNA but produced by the transformed plant tissue. researchgate.netoup.com
The opines, including this compound, are of no direct use to the plant. Instead, they are secreted by the tumor cells and serve as a specific and exclusive source of carbon, nitrogen, and energy for the inciting Agrobacterium strain, which possesses the corresponding genes for opine catabolism. bionity.commpg.de Studies on naturally infected grapevines (Vitis vinifera) have shown that octopine is the most commonly detected opine in crown gall tumors. openagrar.de This elegant system of genetic engineering allows the bacteria to create a specialized metabolic niche within its host.
Detection and Formation Pathways in Other Biological Contexts
While prominent in invertebrates and plants, related carboxyethyl-arginine compounds are also formed in mammals, albeit through different chemical pathways.
In mammalian systems, arginine residues in proteins can be modified by reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO), a byproduct of glycolysis. bevital.nooup.com This non-enzymatic reaction leads to the formation of various Advanced Glycation End Products (AGEs). oup.commdpi.com
One such AGE is Nε-(carboxyethyl)lysine (CEL), formed from the reaction of MGO with lysine (B10760008) residues. bevital.nonih.gov Similarly, MGO reacts with arginine residues to form several adducts, including Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl) ornithine (MG-H1). mdpi.com While the prompt specifically asks about this compound, the predominant carboxyethyl adduct on arginine documented as an AGE is the Nδ isomer, not the N2 isomer (octopine). mdpi.com However, the broader category of carboxyethylated arginine derivatives is recognized as significant AGEs. The formation of AGEs like Nω-(carboxymethyl)arginine (CMA), a related structure, is enhanced by high glucose concentrations and oxidative conditions and is considered a marker for the glycation of long-lived proteins like collagen. nih.govnih.govresearchgate.net The accumulation of these AGEs is implicated in aging and the pathology of various diseases, including diabetes and atherosclerosis. bevital.nooup.com
Role as a Biosynthetic Intermediate in Microorganisms (N2-(2-Carboxyethyl)-L-arginine)
In contrast to the D-isomer found in octopine, N2-(2-carboxyethyl)-L-arginine (CEA) serves as a crucial biosynthetic intermediate in certain microorganisms, most notably in the bacterium Streptomyces clavuligerus. ebi.ac.uknih.govut.ac.ir This compound is the committed precursor in the biosynthesis of clavulanic acid, a potent inhibitor of β-lactamase enzymes. nih.govpnas.orgresearchgate.net Clavulanic acid's ability to neutralize the resistance mechanisms of bacteria makes it a clinically vital drug when combined with β-lactam antibiotics. pnas.orgresearchgate.net
The biosynthesis of clavulanic acid begins with the condensation of two primary metabolites: L-arginine and D-glyceraldehyde-3-phosphate (G3P). nih.govportlandpress.com This initial, committed step is catalyzed by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme N2-(2-carboxyethyl)arginine synthase (CEAS). ebi.ac.ukut.ac.irnih.gov The product of this reaction is N2-(2-carboxyethyl)-L-arginine. ebi.ac.uk
Following its synthesis, CEA is acted upon by another key enzyme, β-lactam synthetase (β-LS). nih.govpnas.org In an ATP-dependent reaction, β-LS catalyzes an intramolecular cyclization of CEA to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid (DGPC). pnas.orgebi.ac.uk This step is fundamental as it establishes the characteristic β-lactam ring structure of clavulanic acid. pnas.org The pathway then proceeds through several more enzymatic steps to yield the final clavulanic acid molecule. researchgate.netportlandpress.com The genes encoding these biosynthetic enzymes, including ceas and bls, are typically found clustered together in the Streptomyces clavuligerus genome. ebi.ac.ukportlandpress.com
**Table 2: Biosynthetic Role of N2-(2-Carboxyethyl)-L-arginine in *Streptomyces clavuligerus***
| Step | Precursor(s) | Enzyme | Gene(s) | Product | Biological Significance | Reference |
| 1 | L-arginine, D-glyceraldehyde-3-phosphate | N2-(2-carboxyethyl)arginine synthase (CEAS) | ceas (orf2) | N2-(2-carboxyethyl)-L-arginine (CEA) | Committed step in clavulanic acid biosynthesis | ebi.ac.uknih.govportlandpress.com |
| 2 | N2-(2-carboxyethyl)-L-arginine (CEA) | β-Lactam synthetase (β-LS) | bls (orf3) | Deoxyguanidinoproclavaminic acid (DGPC) | Formation of the β-lactam ring | nih.govpnas.orgebi.ac.uk |
Biosynthetic Pathways and Enzymatic Mechanisms
Biosynthesis of N2-(1-Carboxyethyl)-L-arginine (Octopine)
L-arginine + pyruvate (B1213749) + NADH + H⁺ ⇌ D-octopine + NAD⁺ + H₂O wikipedia.org
This reaction is vital for regenerating NAD⁺ from NADH produced during glycolysis, allowing for the continued production of ATP under anaerobic conditions. wikipedia.org
Octopine (B30811) dehydrogenase (OcDH) is the central enzyme responsible for the synthesis of octopine. wikipedia.orgnih.gov It is a member of the opine dehydrogenase family and is functionally analogous to lactate (B86563) dehydrogenase found in vertebrates. wikipedia.org
Octopine dehydrogenase is classified under the EC number 1.5.1.11. wikipedia.orggenome.jp Structurally, OcDH is a monomeric enzyme with a molecular weight of approximately 38 kDa. wikipedia.org It is composed of two distinct domains: Domain I, which contains a Rossmann fold characteristic of NAD(P)-binding proteins, and Domain II, which is responsible for binding the amino acid substrate. wikipedia.orguniprot.org These two domains are connected by a flexible linker region, allowing for significant conformational changes during the catalytic cycle. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| EC Number | 1.5.1.11 | wikipedia.orggenome.jp |
| Systematic Name | N2-(D-1-carboxyethyl)-L-arginine:NAD+ oxidoreductase | wikipedia.org |
| Molecular Weight | ~38 kDa | wikipedia.org |
| Structure | Monomer with two domains (Domain I and Domain II) | wikipedia.org |
The binding of substrates to OcDH follows a specific, ordered sequence. researchgate.netnih.gov First, NADH binds to the Rossmann fold in Domain I. researchgate.netnih.gov This initial binding event induces a conformational change that prepares the enzyme for the subsequent binding of L-arginine. nih.gov The binding of L-arginine's guanidinium (B1211019) headgroup into a negatively charged pocket in the cleft between the two domains triggers a further conformational change, leading to the formation of the pyruvate binding site. wikipedia.orgnih.gov This sequential binding ensures that the reduction of pyruvate only occurs in the presence of L-arginine, preventing the wasteful formation of lactate. nih.gov The enzyme exhibits high specificity for L-arginine, with significantly reduced activity for other amino acids like L-cysteine and L-alanine. nih.gov This specificity is attributed to a "molecular ruler" mechanism, where the size and charge of the active site physically and electrostatically select for L-arginine. wikipedia.orgnih.gov
| Substrate | Binding Site/Domain | Binding Order | Key Interactions | Reference |
|---|---|---|---|---|
| NADH | Domain I (Rossmann Fold) | 1 | Interaction with the pyrophosphate moiety is sensed by Arg324 in Domain II. | researchgate.netnih.gov |
| L-arginine | Between Domain I and Domain II | 2 | Guanidinium headgroup binds to a negatively charged pocket. Triggers domain closure. | wikipedia.orgnih.gov |
| Pyruvate | Active site formed after L-arginine binding | 3 | Condenses with L-arginine. | researchgate.netnih.gov |
The catalytic mechanism of OcDH involves a reductive condensation reaction. Following the ordered binding of NADH, L-arginine, and pyruvate, a Schiff base intermediate is proposed to form between L-arginine and pyruvate. nih.gov Subsequently, a hydride ion is transferred from the C4 position of the nicotinamide (B372718) ring of NADH to the Schiff base. nih.govresearchgate.net This transfer is stereospecific, resulting in the formation of D-octopine, which has a second chiral center at the C2 position of the carboxyethyl group. nih.govnih.gov The enzyme's structure, particularly the precise positioning of the substrates within the active site, ensures this high degree of stereospecificity. nih.govnih.gov A catalytic dyad of His-Asp has been identified, which likely plays a role in the proton relay system during the reaction. nih.gov
The kinetics of OcDH have been described as a bi-ter sequential mechanism. nih.gov The enzyme exhibits Michaelis-Menten kinetics, but deviations can occur at high substrate concentrations, suggesting a regulatory behavior. nih.gov The binding of substrates and the release of products follow an ordered sequence. researchgate.netnih.gov The activity of OcDH is regulated by the availability of its substrates, particularly L-arginine and pyruvate, which increase during anaerobic conditions in muscle tissue. nih.gov The ordered binding mechanism itself acts as a regulatory feature, preventing the formation of lactate by ensuring pyruvate is only reduced when L-arginine is present. nih.gov Furthermore, dead-end complexes, such as enzyme-NADH-D-octopine, can be formed, which may also play a regulatory role. nih.gov
| Substrate | Apparent Km (μM) | Reference |
|---|---|---|
| NADH | 18 | researchgate.net |
| NAD+ | 200 | researchgate.net |
Isozymes of octopine dehydrogenase have been identified in different tissues of marine invertebrates, indicating a fine-tuning of metabolic function to meet the specific needs of each tissue. nih.govwikipedia.orgbionity.com For example, in the cuttlefish Sepia officinalis, distinct isozymes of OcDH are found in the mantle muscle and the brain. nih.gov These isozymes exhibit different kinetic properties, suggesting they are adapted to the different metabolic demands of these tissues. nih.gov The mantle muscle, which is involved in burst swimming activity, has an isozyme suited for rapid production of octopine during anaerobic exercise. nih.govnih.gov In contrast, the brain isozyme may be adapted for a more constant, lower level of metabolic activity. nih.gov This tissue-specific expression of isozymes allows for a more precise regulation of anaerobic glycolysis in different parts of the organism. nih.govscirp.org
Octopine Dehydrogenase (OcDH) as the Key Biosynthetic Enzyme
Kinetic Characterization and Regulatory Mechanisms of OcDH Activity
Biosynthesis of N2-(2-Carboxyethyl)-L-arginine
The synthesis of N2-(2-Carboxyethyl)-L-arginine is the initial and rate-limiting step in the production of clavulanic acid by the filamentous bacterium Streptomyces clavuligerus. nih.govebi.ac.uk This pivotal reaction is catalyzed by the enzyme N2-(2-Carboxyethyl)arginine Synthase (CEAS). nih.govebi.ac.uk
N2-(2-Carboxyethyl)arginine Synthase (CEAS) in Clavulanic Acid Biosynthesis
CEAS is a fascinating enzyme that orchestrates the condensation of two primary metabolites: D-glyceraldehyde 3-phosphate (D-G3P) and L-arginine, to form N2-(2-carboxyethyl)-L-arginine and inorganic phosphate (B84403). nih.govwikipedia.org This reaction is a cornerstone of the clavulanic acid biosynthetic pathway. qmul.ac.ukexpasy.org
N2-(2-carboxyethyl)arginine synthase is formally classified as a transferase under the EC number 2.5.1.66. wikipedia.orgqmul.ac.uk Its systematic name is glyceraldehyde-3-phosphate:L-arginine N2-(2-hydroxy-3-oxopropyl) transferase (2-carboxyethyl-forming). wikipedia.orgqmul.ac.uk Other common names for this enzyme include CEAS, N2-(2-carboxyethyl)arginine synthetase, and CEA synthetase. wikipedia.orgqmul.ac.uk As a transferase, it facilitates the transfer of an alkyl group, specifically a 2-carboxyethyl group derived from D-G3P, to the amino group of L-arginine. qmul.ac.ukexpasy.org
The enzymatic reaction catalyzed by CEAS involves the following substrates and products:
| Substrates | Products |
| D-glyceraldehyde 3-phosphate | N2-(2-Carboxyethyl)-L-arginine |
| L-arginine | Phosphate |
| Table 1: Substrates and Products of the CEAS Reaction nih.govwikipedia.org |
The reaction involves the condensation of D-glyceraldehyde 3-phosphate and L-arginine to yield N2-(2-carboxyethyl)-L-arginine, with the concomitant release of a phosphate group. nih.govwikipedia.org
CEAS is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, a feature that is central to its catalytic mechanism. nih.govebi.ac.uknih.gov The reaction it catalyzes is unusual among ThDP-dependent enzymes because it involves the formation of a C-N bond and proceeds through a proposed electrophilic acryloyl-thiazolium intermediate of ThDP. ebi.ac.uknih.gov This is in contrast to the more typical nucleophilic enamine species generated by other enzymes in this class. nih.gov
The proposed mechanism involves the following key steps:
The active form of ThDP attacks the aldehyde group of D-glyceraldehyde-3-phosphate. ebi.ac.uk
This is followed by an elimination of the phosphate group to form a reactive α,β-unsaturated intermediate, an acryloyl–ThDP adduct. nih.govnih.gov
The α-amino group of L-arginine then performs a Michael-type 1,4-addition to this electrophilic intermediate. nih.gov
Finally, hydrolysis releases the product, N2-(2-carboxyethyl)-L-arginine. ebi.ac.uk
The 4'-aminopyrimidine ring of the ThDP cofactor is thought to play a crucial role in the proton transfer steps of the mechanism. nih.govnih.gov
X-ray crystallographic studies have provided significant insights into the structure and function of CEAS. The enzyme exists as a tetramer, formed by a dimer of tightly associated dimers. nih.govresearchgate.net The crystal structure of CEAS from Streptomyces clavuligerus has been solved, revealing the active site with the bound ThDP cofactor and a magnesium ion (Mg2+). nih.gov
Key structural findings include:
The ThDP cofactor is bound in a "V" conformation, which is typical for ThDP-dependent enzymes. nih.gov
A sulfate (B86663) anion was observed in the active site, suggesting a binding site for the phosphate group of the D-glyceraldehyde 3-phosphate substrate. nih.gov
Structures of CEAS in complex with substrate analogues, such as 5-guanidinovaleric acid and tartrate, have helped to delineate the overlapping binding sites for D-G3P and L-arginine. nih.gov
A structure representing a possible enol(ate)-ThDP reaction intermediate has also been described, supporting the proposed reaction mechanism. nih.gov
These structural studies provide a foundation for understanding the enzyme's mechanism and for potential protein engineering efforts to produce alternative β-amino acids. nih.govnih.gov
| PDB Accession Codes | Description | Resolution (Å) |
| 2IHT | Carboxyethylarginine synthase from Streptomyces clavuligerus: SeMet structure | 2.0 |
| 2IHV | Crystal structure of N2-(2-carboxyethyl)arginine synthase | 2.35 |
| Table 2: PDB Accession Codes for CEAS Structures wikipedia.org |
In Streptomyces clavuligerus, the gene encoding CEAS (ceaS) is located within the clavulanic acid biosynthetic gene cluster. nih.govnih.gov This cluster contains a collection of genes responsible for the entire pathway of clavulanic acid production. nih.govasm.org The ceaS gene is the first gene in this cluster, highlighting its role in initiating the biosynthetic process. ebi.ac.uk
The genetic organization reveals that the clavulanic acid biosynthesis genes are not all in a single contiguous cluster but are found in at least three unlinked locations on the chromosome. cdnsciencepub.com The main cluster, which includes ceaS, is located immediately downstream of the cephamycin C gene cluster. nih.gov The expression of the genes within this cluster is tightly regulated, and studies have shown that targeted disruption of certain genes can significantly impact clavulanic acid production. nih.govmicrobiologyresearch.org For instance, the presence of multiple open reading frames (ORFs) upstream and downstream of the core biosynthetic genes suggests a complex regulatory network. nih.govasm.orgmicrobiologyresearch.org
Metabolic Roles and Biochemical Significance in Biological Systems
Role in Cellular Energy Homeostasis and Redox Balance
N2-(1-Carboxyethyl)-L-arginine, also known as octopine (B30811), plays a crucial role in maintaining cellular energy homeostasis and redox balance, particularly under anaerobic conditions in certain organisms. The enzyme octopine dehydrogenase (OcDH) catalyzes the reversible reductive condensation of L-arginine and pyruvate (B1213749), utilizing NADH to produce D-octopine and regenerate NAD+. wikipedia.orgresearchgate.net This process is analogous to lactate (B86563) dehydrogenase in vertebrates, serving to reoxidize NADH formed during glycolysis, thus allowing for the continued production of ATP when oxygen is scarce. wikipedia.org
The binding of substrates to OcDH occurs in a sequential manner. First, NADH binds, which triggers a conformational change that creates a stable binding site for L-arginine. The subsequent binding of L-arginine induces another conformational shift that forms the pyruvate binding site. This ordered binding prevents the reduction of pyruvate to lactate and facilitates the formation of a Schiff base between pyruvate and L-arginine, which is then reduced to D-octopine. wikipedia.org
Involvement in Nitrogen Metabolism and Storage Dynamics
Arginine, a precursor to this compound, is a key molecule in nitrogen metabolism and storage, particularly in plants. frontiersin.org With the highest nitrogen to carbon ratio among the proteinogenic amino acids, arginine serves as an efficient form of organic nitrogen storage. frontiersin.org Arginine metabolism is central to the distribution and recycling of nitrogen within the plant. frontiersin.org During processes like germination and senescence, arginine is catabolized to mobilize stored nitrogen. frontiersin.org The enzyme arginase hydrolyzes arginine into ornithine and urea (B33335), the latter of which is further broken down by urease to release ammonia, making the nitrogen available for other metabolic processes. frontiersin.orgoup.com While this compound itself is not a primary storage form of nitrogen, its formation from arginine highlights the dynamic nature of arginine pools and their role in cellular metabolism. The synthesis of N2-(2-carboxyethyl)arginine from L-arginine and D-glyceraldehyde 3-phosphate is also a key step in the biosynthesis of the antibiotic clavulanic acid in Streptomyces clavuligerus. researchgate.net
This compound as an Advanced Glycation End Product (AGE)
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars or reactive dicarbonyl compounds and proteins, lipids, or nucleic acids. unl.ptacs.org this compound is a significant AGE derived from the reaction of methylglyoxal (B44143) with arginine residues.
Formation Pathways from Methylglyoxal (MG) and Reactive α-Oxoaldehydes
Methylglyoxal (MG), a highly reactive α-oxoaldehyde, is a major precursor to the formation of this compound. unl.ptnih.gov MG is primarily generated as a byproduct of glycolysis. unl.ptnih.gov It reacts with the guanidino group of arginine in a complex series of reactions. researchgate.net The initial reaction involves the formation of a dihydroxyimidazolidine intermediate, which can then undergo further reactions to form more stable products, including hydroimidazolones and this compound. researchgate.netresearchgate.net The formation of these various products is influenced by factors such as pH. researchgate.net
Glycation of Arginine Residues in Proteins and DNA
The reaction of methylglyoxal with arginine residues is a prominent type of protein modification that can lead to structural and functional impairments of the affected proteins. researchgate.netbiorxiv.org Arginine residues, along with lysine (B10760008) residues, are the primary targets for AGE formation on proteins. biorxiv.org The modification of arginine by MG can result in the formation of several adducts, with the hydroimidazolone MG-H1 being a major product. warwick.ac.uk This glycation process is non-enzymatic and can affect a wide range of proteins, including those involved in critical cellular processes. unl.pt
N2-(1-Carboxyethyl)-2′-deoxyguanosine (N2-CEdG) as a DNA Adduct and Marker of DNA Damage
Methylglyoxal can also react with the guanine (B1146940) bases in DNA, leading to the formation of DNA adducts. The major stable adduct formed from the reaction of MG with DNA is N2-(1-carboxyethyl)-2′-deoxyguanosine (N2-CEdG). acs.orgpnas.org The presence of N2-CEdG in DNA is considered a marker of DNA damage linked to advanced glycation. acs.orggoogle.com This DNA lesion has been detected in various biological samples, including human tissues and urine. acs.orgpnas.org The formation of N2-CEdG can have significant biological consequences, as it can block DNA replication and is potentially mutagenic, leading to G-to-T and G-to-C transversions. acs.orggoogle.com The presence of this adduct can contribute to genomic instability. google.comresearchgate.net
| Parameter | Finding | Reference |
| N2-CEdG in Human Cells | Detected at a frequency of one lesion per 10^7 nucleosides in WM-266-4 human melanoma cells. | pnas.org |
| N2-CEdG in Human Tissues | Detected in a human breast tumor and normal adjacent tissue at levels of 3–12 adducts/10^7 dG. | acs.org |
| Mutagenic Potential | Can induce G>T and G>C transversions. | google.com |
| Effect on DNA Replication | Can considerably block replication synthesis. | acs.org |
Impact on Macromolecular Structure and Function (e.g., Collagen)
The glycation of proteins by methylglyoxal and the subsequent formation of AGEs like this compound can have a significant impact on the structure and function of macromolecules. Collagen, a long-lived protein, is particularly susceptible to glycation. researchgate.netscholaris.ca The accumulation of AGEs on collagen can lead to cross-linking of the protein fibers, which alters its biomechanical properties, making it stiffer and less flexible. scholaris.ca This can impair the normal function of tissues rich in collagen, such as skin, blood vessels, and tendons. Furthermore, the modification of critical arginine residues within the collagen structure can interfere with its interaction with other molecules, such as integrins, which are important for cell-matrix adhesion. scholaris.ca For instance, glycation of the GFOGER integrin recognition sequence in collagen can inhibit the binding of cells to the collagen matrix. scholaris.ca
Modulation of Key Enzymatic Activities and Signaling Pathways
The structural similarity of this compound and its analogs to endogenous molecules allows them to interact with and modulate the function of several enzymes and signaling proteins. These interactions can lead to the inhibition of enzymatic activity or the activation of specific signaling cascades, highlighting their importance in cellular regulation.
Competitive Inhibition of Octopine Dehydrogenase
This compound, also known as octopine, is a substrate for the enzyme octopine dehydrogenase (OcDH). nih.govresearchgate.netwikipedia.org This enzyme catalyzes the reversible reductive condensation of L-arginine and pyruvate to form D-octopine, utilizing NADH as a cofactor. nih.govresearchgate.net The reaction is crucial for maintaining redox balance in some marine invertebrates, particularly during anaerobic conditions, in a role analogous to lactate dehydrogenase in vertebrates. wikipedia.org
The binding of substrates to OcDH is an ordered process. First, NADH binds to the enzyme, which then facilitates the binding of L-arginine. nih.gov This binding induces a conformational change that creates the binding site for pyruvate. nih.gov This sequential binding ensures that the reduction of pyruvate occurs only in the presence of L-arginine, leading to the formation of octopine. nih.gov
Studies have shown that analogs of the substrates can act as competitive inhibitors of OcDH. For instance, agmatine (B1664431) has been demonstrated to be a competitive inhibitor with respect to L-arginine, indicating that it binds to the same active site. nih.govresearchgate.net
Table 1: Inhibition of Octopine Dehydrogenase
| Inhibitor | Type of Inhibition | Notes | Reference |
|---|---|---|---|
| Agmatine | Competitive | Competes with L-arginine for the same binding site. | nih.govresearchgate.net |
Potential Inhibition of Nitric Oxide Synthase (NOS) Activity
This compound and its derivatives have been investigated for their potential to inhibit nitric oxide synthase (NOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, from L-arginine. Some arginine derivatives can act as inhibitors of NOS. rsc.org For example, Nω′-hydroxy-Nω-methyl-L-arginine has been synthesized and shown to inhibit the biosynthesis of nitric oxide. rsc.org Another well-known NOS inhibitor is N(G)-monomethyl-L-arginine (L-NMMA), which is often used in research to study the role of NO in cardiovascular function. nih.gov The ability of these arginine derivatives to inhibit NOS suggests that this compound may also possess similar inhibitory properties, although specific studies on its direct effects are less common.
Interactions with Innate Immune Signaling Pathways (e.g., STING Pathway via N-omega-Carboxymethyl-L-arginine, a related AGE)
A related advanced glycation end product (AGE), N-omega-Carboxymethyl-L-arginine (CMA), has been shown to interact with the stimulator of interferon genes (STING) pathway. smolecule.com The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens and triggering a type I interferon response. nih.gov
CMA can directly bind to STING, leading to the activation of downstream signaling through the TBK1/IRF3 pathway. smolecule.com This activation enhances antiviral responses, making CMA a potential candidate for the development of antiviral therapies. smolecule.com The interaction of CMA with the STING pathway highlights a novel role for arginine derivatives in modulating innate immunity. The STING signaling pathway is a complex cascade that involves the translocation of STING from the endoplasmic reticulum upon activation. nih.gov The modular nature of the STING C-terminal tail allows for the recruitment of different signaling molecules, leading to a balanced activation of both interferon and NF-κB responses. scienceopen.comresearchgate.net
Contribution to Secondary Metabolite Production (e.g., Clavulanic Acid via N2-(2-Carboxyethyl)-L-arginine)
A structurally similar compound, N2-(2-Carboxyethyl)-L-arginine, is a key intermediate in the biosynthesis of clavulanic acid. nih.govmdpi.comebi.ac.ukpnas.orgasm.org Clavulanic acid is a potent inhibitor of β-lactamase enzymes and is used clinically in combination with β-lactam antibiotics to combat resistant bacterial infections. mdpi.compnas.org
The biosynthesis of clavulanic acid in the bacterium Streptomyces clavuligerus begins with the condensation of L-arginine and D-glyceraldehyde 3-phosphate (G3P). nih.govmdpi.comasm.org This initial step is catalyzed by the thiamin diphosphate (B83284) (ThDP)-dependent enzyme N2-(2-carboxyethyl)arginine synthase (CEAS) to produce N2-(2-carboxyethyl)-L-arginine. nih.govebi.ac.uk
Following its synthesis, N2-(2-carboxyethyl)-L-arginine is converted to the monocyclic β-lactam deoxyguanidinoproclavaminate by the action of β-lactam synthetase (BLS), an ATP/Mg2+-dependent enzyme. pnas.org This step is a critical part of the pathway leading to the formation of the clavulanic acid molecule. mdpi.compnas.org Subsequent enzymatic reactions, including those catalyzed by clavaminate synthase, further modify this intermediate to produce clavulanic acid. mdpi.com
Table 2: Key Enzymes in the Early Stages of Clavulanic Acid Biosynthesis
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| N2-(2-carboxyethyl)arginine synthase | CEAS | Catalyzes the condensation of L-arginine and D-glyceraldehyde 3-phosphate to form N2-(2-carboxyethyl)-L-arginine. | nih.govebi.ac.ukasm.org |
| β-lactam synthetase | BLS | Catalyzes the intramolecular cyclization of N2-(2-carboxyethyl)-L-arginine to form deoxyguanidinoproclavaminate. | mdpi.compnas.org |
Analytical Methodologies for Quantitative Determination in Biological Matrices
High-Resolution Chromatographic Techniques
High-resolution chromatography is fundamental for the separation and quantification of N2-(1-Carboxyethyl)-L-arginine from complex biological samples. Both liquid and gas chromatography have been successfully employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.
Liquid Chromatography (LC) with Diverse Detection Modalities
Liquid chromatography is a versatile technique for the analysis of this compound. A notable application involves reverse-phase high-performance liquid chromatography (HPLC) following pre-column derivatization. ut.ac.ir Since this compound lacks a strong chromophore or fluorophore, derivatization is essential for sensitive detection. ut.ac.ir A common derivatizing agent is benzoin, which reacts with the guanidino group of the molecule to form a highly fluorescent product. ut.ac.ir This allows for fluorescence detection with high sensitivity and precision. ut.ac.ir
The analysis is typically performed on a C18 column with a mobile phase consisting of a mixture of methanol (B129727), water, and a buffer at an alkaline pH to facilitate the fluorescence reaction. ut.ac.ir One study reported a retention time of 4.7 minutes for the derivatized N2-(2-carboxyethyl)-L-arginine. ut.ac.ir
Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful modality for the analysis of this compound. It has been utilized in structural and mechanistic studies of N2-(2-carboxyethyl)-L-arginine synthase. ut.ac.ir
Table 1: HPLC Conditions for N2-(2-carboxyethyl)-L-arginine Analysis with Fluorescence Detection
| Parameter | Condition |
|---|---|
| Chromatography System | Wellchrom K-1001 HPLC pump, Knauer RF-10AXL fluorescence spectrophotometer |
| Column | Shodex C18 (pH resistant) |
| Mobile Phase | Methanol-water-0.5 M Tris-hydrochloric acid buffer (pH 8.5) (55:30:15) |
| Flow Rate | 0.8 ml/min |
| Detection | Fluorescence (λex= 325 nm, λem= 425 nm) |
| Column Temperature | 27°C |
| Injection Volume | 100 μl |
Data sourced from Imanparast et al., 2012. ut.ac.ir
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas chromatography-mass spectrometry is a robust method for the quantitative analysis of amino acids and their metabolites, including this compound, in biological samples. nih.gov Due to the low volatility of amino acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govthermofisher.com
A common derivatization procedure involves a two-step process: esterification followed by amidation. dntb.gov.ua For instance, the sample can be treated with 2 M HCl in methanol to esterify the carboxyl groups, followed by a reaction with pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) to amidate the amino groups. dntb.gov.ua The resulting methyl ester-pentafluoropropionyl derivatives are then extracted and analyzed by GC-MS. nih.govdntb.gov.ua This method allows for the simultaneous measurement of various amino acid metabolites in human urine with good precision and accuracy. dntb.gov.uaresearchgate.net
Advanced Mass Spectrometry Approaches
Advanced mass spectrometry techniques provide unparalleled sensitivity and specificity for the detection and quantification of this compound, even at low concentrations in complex biological matrices.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Sensitivity and Specificity
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone for the sensitive and specific quantification of this compound. This technique involves the ionization of the analyte in the electrospray source, followed by the selection of a specific precursor ion in the first mass analyzer. This precursor ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances specificity.
Publicly available mass spectrometry data for this compound shows analysis using a triple quadrupole (QQ) mass spectrometer with electrospray ionization in negative mode. nih.gov For a precursor ion with an m/z of 245 ([M-H]⁻), characteristic product ions are observed upon collision-induced dissociation. nih.gov The development of sensitive and quantitative liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) assays has been crucial for studying related advanced glycation end products (AGEs), demonstrating the power of this technique for in vivo measurements. acs.org
Table 2: ESI-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Instrument Type | LC-ESI-QQ (Triple Quadrupole) |
| Ionization Mode | Negative |
| Precursor m/z | 245 ([M-H]⁻) |
| Collision Energy | 10 V |
| Top 5 Peaks (m/z) | 245.3, 185.2, 209.0, 59.2, 199.1 |
| Collision Energy | 20 V |
| Top 5 Peaks (m/z) | 245.2, 185.3, 159.0, 203.0, 228.2 |
Data sourced from PubChem, MSBNK-Keio_Univ-KO001540 & MSBNK-Keio_Univ-KO001541. nih.gov
Stable Isotope Dilution Mass Spectrometry for Absolute Quantification
For the most accurate and precise absolute quantification of this compound, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. acs.orgresearchgate.net
The stable isotope-labeled internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation, correcting for any analyte loss. portlandpress.com In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their mass difference. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. nih.gov This approach has been successfully applied to the analysis of various advanced glycation end products in biological fluids using both LC-MS/MS and GC-MS. nih.govacs.orgresearchgate.net
Enzymatic Assay Development and Applications
Enzymatic assays offer a functional approach to quantify this compound, either directly or indirectly by measuring the activity of enzymes involved in its metabolism.
N2-(2-carboxyethyl)arginine synthase (CEAS) is the enzyme that catalyzes the formation of N2-(2-carboxyethyl)-L-arginine from D-glyceraldehyde 3-phosphate and L-arginine. wikipedia.org The activity of CEAS can be determined by quantifying the amount of N2-(2-carboxyethyl)-L-arginine produced over time. ut.ac.ir This can be achieved using the chromatographic methods described previously, making it a valuable tool for studying the kinetics and regulation of this enzyme and the biosynthesis of compounds for which N2-(2-carboxyethyl)-L-arginine is an intermediate, such as clavulanic acid. ut.ac.irwikipedia.org
While specific commercial enzymatic assay kits for the direct quantification of this compound are not widely documented, the principle of such assays is well-established for related compounds like L-arginine. For example, L-arginine can be quantified by measuring the urea (B33335) produced from its hydrolysis by the enzyme arginase. bioassaysys.com This suggests the potential for developing similar enzymatic assays for this compound, provided a specific enzyme that acts on it can be identified and utilized.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N2-(2-carboxyethyl)-L-arginine |
| L-arginine |
| Nε-(1-carboxyethyl)-l-arginine |
| N2-(1-carboxyethyl)-2′-deoxyguanosine |
| Nε-(carboxymethyl)lysine |
| Nε-(carboxyethyl)lysine |
| D-glyceraldehyde 3-phosphate |
| Clavulanic acid |
Immunochemical Detection Strategies (e.g., Antibody-based Assays for N2-CEdG Adducts)
Immunochemical methods, particularly those employing polyclonal and monoclonal antibodies, offer a powerful approach for the detection and quantification of carboxyethyl adducts. While the primary focus is this compound, the development of antibodies often targets the carboxyethyl modification itself or related structures formed through similar pathways, such as N2-(1-carboxyethyl)deoxyguanosine (N2-CEdG), a DNA adduct.
A notable example in the broader context of carboxyethyl adduct detection is the development of highly specific monoclonal antibodies for N2-CEdG. These antibodies have been pivotal in assessing DNA damage resulting from methylglyoxal (B44143), a precursor to both CEL and this compound. The strategies used to develop these antibodies, such as immunizing mice with N2-CEdG conjugated to a carrier protein, serve as a template for creating specific antibodies for this compound. These assays have demonstrated high sensitivity, capable of detecting adducts at levels as low as one adduct per 10^8 parent molecules.
The application of these immunoassays has been crucial in linking the accumulation of such adducts to diabetic complications and other chronic diseases.
Comprehensive Sample Preparation and Derivatization Protocols for Complex Biological Samples
Accurate quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates necessitates meticulous sample preparation and often involves chemical derivatization to enhance analytical sensitivity and specificity. The most common analytical endpoint for these protocols is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high precision and accuracy.
Sample Preparation: The initial step in sample preparation typically involves the removal of high-abundance proteins from plasma or serum, which can interfere with the analysis. This is commonly achieved through:
Protein Precipitation: Using agents like acetonitrile, methanol, or acetone (B3395972) to denature and precipitate the bulk of proteins.
Ultrafiltration: Employing membranes with specific molecular weight cut-offs to separate the low-molecular-weight analytes, including this compound, from proteins.
Solid-Phase Extraction (SPE): This is a critical step for cleanup and concentration of the analyte. Cation-exchange SPE cartridges are frequently used to selectively retain basic compounds like arginine and its derivatives, allowing for the removal of interfering substances.
For tissue samples, the process begins with homogenization in a suitable buffer, often followed by enzymatic or acid hydrolysis to release the modified amino acids from the protein backbone. Acid hydrolysis, typically with 6 M HCl, is effective but must be carefully controlled to avoid degradation of the target analyte.
Derivatization Protocols: Derivatization is employed to improve the chromatographic behavior and mass spectrometric detection of this compound. The polar and zwitterionic nature of the compound can lead to poor retention on conventional reversed-phase columns and low ionization efficiency. Common derivatization strategies target the amino and carboxyl groups:
Esterification: The carboxyl groups are often esterified (e.g., with butanol and acetyl chloride) to increase hydrophobicity and improve chromatographic retention. This also enhances ionization efficiency in the mass spectrometer.
Acylation: The primary and secondary amine groups can be acylated.
A widely adopted derivatization scheme for the analysis of this compound and other amino acids involves the use of butanolic HCl, which converts carboxyl groups to their butyl esters. This is often followed by acylation of the amino groups. This two-step process significantly enhances the performance in LC-MS/MS analyses. The table below summarizes a typical protocol for plasma samples.
| Step | Procedure | Purpose |
| 1. Deproteinization | Addition of an organic solvent (e.g., acetonitrile) or ultrafiltration. | To remove interfering high-molecular-weight proteins. |
| 2. Solid-Phase Extraction (SPE) | Application of the sample to a cation-exchange SPE cartridge, followed by washing and elution. | To concentrate the analyte and remove salts and other interferences. |
| 3. Derivatization (Esterification) | Reaction with butanolic HCl (e.g., 3 M) at an elevated temperature (e.g., 60°C). | To convert carboxyl groups to butyl esters, improving chromatographic retention and MS sensitivity. |
| 4. Analysis | Injection into an LC-MS/MS system, typically using a reversed-phase column and electrospray ionization (ESI). | For separation, identification, and quantification of the derivatized analyte. |
This comprehensive approach, combining efficient sample cleanup with chemical derivatization, is essential for achieving the low detection limits required to study the biological roles of this compound.
Research Models and Experimental Frameworks for Investigating N2 1 Carboxyethyl L Arginine
In Vitro Enzymology and Biochemical Characterization Studies
The study of N2-(1-Carboxyethyl)-L-arginine at the most fundamental level often begins with in vitro enzymology. This approach allows for the detailed characterization of the enzymes responsible for its synthesis and degradation.
A key enzyme in the biosynthesis of this compound is N2-(2-carboxyethyl)arginine synthase (CEAS). rcsb.orgwikipedia.org This thiamin diphosphate (B83284) (ThP2)-dependent enzyme catalyzes the condensation of L-arginine and D-glyceraldehyde 3-phosphate to form N2-(2-carboxyethyl)arginine, a crucial first step in the biosynthesis of the β-lactamase inhibitor clavulanic acid. rcsb.orgnih.govnih.gov Researchers have successfully crystallized and determined the structure of CEAS from Streptomyces clavuligerus, providing a basis for understanding its catalytic mechanism and for potential protein engineering to produce alternative β-amino acids. rcsb.org
Another critical enzyme is β-lactam synthetase (β-LS), which catalyzes the ATP/Mg2+-dependent intramolecular cyclization of N2-(carboxyethyl)-L-arginine (CEA) to form the monocyclic β-lactam deoxyguanidinoproclavaminic acid (DGPC). pnas.orgacs.org Kinetic studies of β-LS have revealed a sequential ordered mechanism where ATP binds first, followed by CEA. acs.org This detailed biochemical understanding is crucial for elucidating the biosynthetic pathway of clavulanic acid. pnas.org
Furthermore, octopine (B30811) dehydrogenase (OcDH) is an enzyme that catalyzes the reductive condensation of an α-keto acid with an amino acid to form opines, including this compound (octopine). wikipedia.org This enzyme is vital for maintaining redox balance in anaerobic conditions in many aquatic invertebrates. wikipedia.org The purification and characterization of OcDH from various marine organisms have provided insights into its kinetic properties and physiological roles. annualreviews.org
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Substrate(s) | Product(s) | Organism/Context |
| N2-(2-carboxyethyl)arginine synthase (CEAS) | L-arginine, D-glyceraldehyde 3-phosphate | N2-(2-carboxyethyl)arginine, Phosphate (B84403) | Streptomyces clavuligerus (Clavulanic acid biosynthesis) |
| β-Lactam synthetase (β-LS) | N2-(carboxyethyl)-L-arginine, ATP | Deoxyguanidinoproclavaminic acid, AMP, Diphosphate | Streptomyces clavuligerus (Clavulanic acid biosynthesis) |
| Octopine dehydrogenase (OcDH) | L-arginine, Pyruvate (B1213749), NADH | This compound (Octopine), NAD+ | Aquatic invertebrates (Anaerobic metabolism), Agrobacterium tumefaciens (Opine metabolism) |
Cell Culture Systems for Mechanistic Investigations of Glycation and Adduct Formation
Cell culture systems provide a controlled environment to investigate the cellular mechanisms of glycation and the formation of advanced glycation end products (AGEs), including arginine-derived adducts. These models are invaluable for understanding how this compound and related compounds are formed under physiological and pathological conditions, such as those seen in diabetes. wjgnet.comahajournals.org
Studies using various cell lines have demonstrated that AGEs can induce cellular stress and apoptosis. For instance, in human microglial cells (CHME-5), glycated human serum albumin was shown to induce oxidative stress and, at high concentrations, affect cell viability and trigger apoptosis. mdpi.com Similarly, primary rat cortical neurons treated with different AGE-modified bovine serum albumin showed increased cell death. mdpi.com These studies often employ techniques like ELISA and immunohistochemistry to detect and quantify AGEs. wjgnet.comuho.ac.id
Cell culture models are also instrumental in dissecting the signaling pathways activated by AGEs. The interaction of AGEs with their receptor, RAGE, can trigger a cascade of events leading to oxidative stress and inflammation. ahajournals.orgmdpi.comnih.gov By manipulating these pathways in cell culture, for example by using RAGE-neutralizing antibodies, researchers can elucidate the specific roles of AGE-RAGE signaling in cellular dysfunction. mdpi.complos.org Furthermore, cell culture systems are used to screen for potential inhibitors of AGE formation or antagonists of RAGE signaling. plos.org
Microbial Research Models and Genetic Engineering Applications
Microorganisms serve as powerful and genetically tractable models for studying the biosynthesis and metabolic roles of this compound and related compounds.
Streptomyces clavuligerus for Biosynthetic Pathway Elucidation
Streptomyces clavuligerus is a filamentous bacterium renowned for its production of the potent β-lactamase inhibitor, clavulanic acid. nih.govfrontiersin.orgmdpi.comasm.org The biosynthesis of clavulanic acid begins with the formation of N2-(2-carboxyethyl)-L-arginine from L-arginine and glyceraldehyde-3-phosphate. nih.govnih.govmdpi.com Genetic and biochemical studies in S. clavuligerus have been pivotal in identifying and characterizing the genes and enzymes of the clavulanic acid biosynthetic cluster. nih.govasm.org
Gene disruption experiments have been crucial in confirming the function of specific enzymes. For example, insertional inactivation of the gene encoding β-lactam synthetase in S. clavuligerus led to the complete loss of clavulanic acid production and the accumulation of N2-(carboxyethyl)-L-arginine. pnas.org This type of genetic manipulation allows for a detailed step-by-step elucidation of the biosynthetic pathway. Furthermore, overexpression of biosynthetic genes in S. clavuligerus or heterologous hosts is a common strategy to increase the yield of clavulanic acid. pnas.orgmdpi.com
Agrobacterium tumefaciens for Opine Synthesis in Plants
Agrobacterium tumefaciens is a plant pathogen that genetically transforms its host, leading to the formation of crown gall tumors. wikipedia.org A key feature of this interaction is the synthesis of opines, which are low-molecular-weight compounds derived from amino acids that the bacterium uses as a source of carbon and nitrogen. wikipedia.orgnih.govasm.org this compound, also known as octopine, is a prominent member of the opine family. wikipedia.orghaz-map.comnih.gov
The genes for opine synthesis, such as nopaline (B31955) synthase (nos), are located on the tumor-inducing (Ti) plasmid of A. tumefaciens and are transferred to the plant genome. ontosight.ainih.govwikigenes.org The expression of these genes in plant cells leads to the production and secretion of opines. wikigenes.org The study of A. tumefaciens has provided a unique model to understand the synthesis of this compound in a plant context and its role in plant-microbe interactions. apsnet.org The nos promoter is also widely used as a strong and constitutive promoter in plant genetic engineering. ontosight.ai
Yeast Models (Saccharomyces cerevisiae) for Metabolic Pathway Interactions
The budding yeast Saccharomyces cerevisiae has emerged as a valuable eukaryotic model organism for studying the effects of glycation. ulisboa.pt Due to its high glycolytic flux, yeast naturally produces methylglyoxal (B44143), a reactive dicarbonyl compound that is a precursor to certain AGEs. scispace.comoup.com This makes yeast an excellent system to investigate the formation of glycation adducts and the cellular responses to glycation stress in vivo. unl.pt
Researchers have utilized yeast mutants with defects in glycation defense systems, such as the glyoxalase system, to study the consequences of increased glycation. oup.comnih.gov These studies have identified specific proteins that are susceptible to glycation, including glycolytic enzymes and heat shock proteins. scispace.com For example, enolase has been identified as a major target of methylglyoxal-mediated glycation in yeast, leading to a loss of its enzymatic activity. oup.comunl.pt These findings in a simple eukaryotic model provide important insights into the potential mechanisms of glycation-induced cellular damage in more complex organisms.
Animal Models in Investigative Physiology and Pathobiochemistry (e.g., Diabetic Rat Models for AGEs)
Animal models, particularly rodent models of diabetes, are indispensable for studying the in vivo consequences of AGE accumulation, including arginine-derived adducts, in the context of diabetic complications. nih.govclinsurggroup.us Streptozotocin (STZ)-induced diabetic rats are a commonly used model to mimic type 1 diabetes, while other models, such as those combining a high-fat diet with a low dose of STZ, are used to study type 2 diabetes. wjgnet.complos.org
In these models, researchers can investigate the distribution and accumulation of specific AGEs, such as Nε-(carboxymethyl)lysine (CML), in various tissues, including skeletal muscle, the gastrointestinal tract, and blood vessels. wjgnet.comnih.gov Immunohistochemistry and ELISA are common techniques used for this purpose. uho.ac.idnih.gov Studies in diabetic rats have shown that AGE accumulation is significantly increased compared to control animals and is associated with tissue damage and dysfunction. nih.govclinsurggroup.us For instance, increased AGE levels in the skeletal muscle of diabetic rats have been linked to fiber-type transformation. nih.gov
These animal models are also crucial for testing the efficacy of potential therapeutic interventions aimed at reducing AGE levels or blocking their detrimental effects. nih.govplos.orgnih.gov For example, studies in diabetic rats have evaluated the effects of AGE inhibitors and RAGE antagonists on the development of vascular calcification, a serious complication of diabetes. plos.org
Biophysical and Structural Biology Methodologies (e.g., X-ray Crystallography, Spectroscopy)
The molecular investigation of this compound (CEA) and its biological interactions relies heavily on a suite of powerful biophysical and structural techniques. These methods provide critical data on the compound's three-dimensional structure, its interactions with enzymes, and its identification in complex biological samples.
X-ray Crystallography: This technique is fundamental for determining the high-resolution, three-dimensional structure of molecules in their crystalline state. While a crystal structure of CEA itself is not widely reported, crystallography is essential for studying the enzymes that either synthesize it or are modulated by it. For example, the crystal structure of N2-(2-carboxyethyl)arginine synthase (CEAS), the enzyme that catalyzes the first step in clavulanic acid biosynthesis by forming a related compound, has been solved. nih.govebi.ac.uk Such structures reveal the precise architecture of the active site where substrates bind. By studying the crystal structures of enzymes like CEAS in complex with substrate analogues, researchers can infer how CEA and its precursors bind, identify key amino acid residues involved in catalysis, and understand the conformational changes that occur during the enzymatic reaction. nih.govresearchgate.net This knowledge is invaluable for understanding the enzyme's mechanism and for designing specific inhibitors. nih.govnih.gov
Spectroscopy: A range of spectroscopic methods provides complementary information about CEA's structure, quantification, and dynamic interactions in solution.
Mass Spectrometry (MS): MS is a cornerstone for the identification and quantification of CEA. It precisely measures the mass-to-charge ratio of ionized molecules, allowing for unambiguous identification. asm.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly sensitive method used to detect and quantify CEA in complex biological matrices like tissue extracts or urine. nih.govacs.org This has been crucial in studies of advanced glycation end products (AGEs), where CEA is a known biomarker. acs.orgnih.gov
Table 1: Representative Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C9H18N4O4 | nih.govepa.gov |
| Monoisotopic Mass | 246.132805 g/mol | nih.govepa.gov |
| Precursor m/z ([M-H]⁻) | 245 | nih.gov |
| Ionization Mode | Negative Electrospray (ESI) | nih.gov |
This table contains interactive elements. You can sort and filter the data as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is unparalleled in its ability to determine the detailed chemical structure of molecules in solution and to probe their interactions. 1H and 13C NMR spectra provide a unique fingerprint for CEA, confirming its synthesis and purity. acs.org Furthermore, NMR is a powerful tool for studying binding events. For instance, in studies of octopine dehydrogenase, which catalyzes the formation of a CEA isomer, NMR has been used to monitor the binding of substrates like L-arginine to the enzyme. plos.org Changes in the chemical shifts of protein or ligand signals upon complex formation can provide information on the binding site and affinity. plos.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Shift (ppm) |
|---|---|
| Cα (arginine moiety) | ~58-60 |
| Cβ (arginine moiety) | ~28-30 |
| Cγ (arginine moiety) | ~24-26 |
| Cδ (arginine moiety) | ~40-42 |
| C=N (guanidinium) | ~156-158 |
| Cα (carboxyethyl moiety) | ~55-57 |
| CH₃ (carboxyethyl moiety) | ~18-20 |
| COOH (arginine moiety) | ~175-178 |
Note: These are predicted values and can vary based on solvent and pH. This table contains interactive elements.
Development of Substrate Analogues and Inhibitors for Mechanistic Probes
To dissect the intricate mechanisms of enzymes that interact with this compound, researchers design and synthesize molecular probes in the form of substrate analogues and inhibitors. These tools are indispensable for mapping active sites, elucidating reaction pathways, and understanding an enzyme's biological role.
Substrate Analogues: These molecules are structurally similar to the natural substrate, CEA, but have been subtly modified. They can be used to:
Probe Binding Requirements: By systematically altering parts of the CEA structure (e.g., changing the length of the side chain or the stereochemistry), researchers can determine which molecular features are critical for binding to an enzyme. For example, studies on nitric oxide synthase (NOS) and arginase have used a wide array of L-arginine analogues to map the specificity of their active sites. nih.govcardiacos.net
Trap Reaction Intermediates: Non-reactive or slowly-reacting analogues can bind to an enzyme's active site, allowing the enzyme-ligand complex to be studied using techniques like X-ray crystallography. nih.govresearchgate.net This provides a static snapshot of the binding mode. In the study of N2-(2-carboxyethyl)arginine synthase, the arginine analogue 5-guanidinovaleric acid was used for this purpose. nih.gov
Introduce Labels: Analogues can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N) for NMR or MS-based studies, or with fluorescent tags to monitor binding and localization within a cell.
Inhibitors: Inhibitors are molecules that bind to an enzyme and decrease its activity. They are critical tools for validating the function of an enzyme in a biological pathway.
Competitive Inhibitors: These molecules often resemble the substrate and compete for binding at the active site. Research has shown that CEA itself can act as a weak competitive inhibitor of enzymes like endothelial nitric oxide synthase (eNOS) and arginase, which naturally process L-arginine. nih.gov The development of more potent and specific inhibitors based on the CEA scaffold could help clarify the downstream effects of these enzymes.
Mechanism-Based Inhibitors: These are "suicide substrates" that are processed by the enzyme to generate a reactive species, which then covalently and irreversibly inactivates the enzyme. Designing such an inhibitor requires a detailed understanding of the enzyme's catalytic mechanism.
Research into arginine-metabolizing enzymes provides a rich blueprint for developing these probes. researchgate.net For instance, various arginine derivatives have been synthesized to inhibit arginase for potential therapeutic applications. mdpi.com Similarly, analogues of S-adenosyl-L-methionine (SAM), the cofactor for methyltransferases, have been engineered to profile the substrates of protein arginine methyltransferases. acs.org These established strategies can be adapted to create specific molecular probes to investigate the synthesis and biological roles of this compound.
Q & A
Advanced Research Question
- LC-ESI-MS/MS with CID fragmentation : Resolves stereoisomers (e.g., CEdG in human tumors) by distinct fragmentation patterns .
- High-pH stable columns : Shodex C18 columns (pH 1–12) enable separation under alkaline conditions, critical for derivatization-based workflows .
- Isotope ratio analysis : Quantifies endogenous vs. exogenous CEA in metabolic studies .
How do enzymatic mechanisms of CEA synthase inform rational mutagenesis strategies for pathway engineering?
Advanced Research Question
CEA synthase, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes CEA formation via a two-step mechanism:
Decarboxylation of α-keto acids.
Covalent coupling to arginine .
Structural studies (e.g., X-ray crystallography) identify active-site residues (e.g., His-281, Glu-54) for site-directed mutagenesis to enhance catalytic efficiency or substrate specificity . High-throughput screening of Streptomyces clavuligerus mutants using benzoin-derivatized LC assays accelerates strain optimization .
What in vitro and in vivo models are appropriate for investigating CEA's impact on DNA repair pathways in hyperglycemic conditions?
Advanced Research Question
- In vitro : Human cell lines (e.g., HEK293) under high-glucose (25 mM) conditions, with quantification of DNA strand breaks (Comet assay) and CEdG adducts (LC-MS/MS) .
- In vivo : Diabetic rodent models (e.g., STZ-induced rats) treated with CEA inhibitors, assessed via urinary CEdG excretion and tissue-specific DNA damage .
- Mechanistic studies : CRISPR-Cas9 knockdown of DNA repair enzymes (e.g., OGG1) to evaluate CEA’s interference with base excision repair .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
